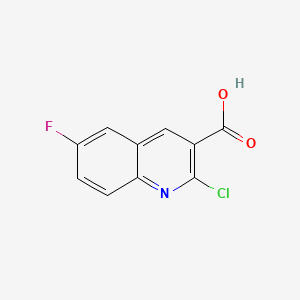

2-Chloro-6-fluoroquinoline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-6-fluoroquinoline-3-carboxylic acid is a laboratory chemical with the molecular formula C10H5ClFNO2 . It is used in the manufacture of substances .

Synthesis Analysis

The synthesis of 2-chloro-6-fluoroquinoline-3-carboxylic acid involves the application of the Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles. The aldehyde functional group is also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .Molecular Structure Analysis

The molecular structure of 2-Chloro-6-fluoroquinoline-3-carboxylic acid is represented by the formula C10H5ClFNO2 . The molecular weight of the compound is 225.6 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-chloro-6-fluoroquinoline-3-carboxylic acid include the Vilsmeier–Haack reaction and the replacement of chlorine in the fluoroquinoline-3-carbaldehyde with various nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-6-fluoroquinoline-3-carboxylic acid include a molecular weight of 225.6 . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Synthesis and Chemical Transformations

2-Chloro-6-fluoroquinoline-3-carboxylic acid is involved in various chemical synthesis and transformation processes. For instance, it is used in the synthesis of fluoroquinolone-based 4-thiazolidinones, which have shown antimicrobial properties (Patel & Patel, 2010). Additionally, it plays a role in the synthesis of novel immunosuppressants, such as KF20444, where the synthesis involves intramolecular Friedel-Crafts reactions and oxidation-reduction steps (Chujo et al., 2001).

Development of Antimicrobial and Anticancer Agents

The compound is utilized in the development of various antimicrobial and anticancer agents. For example, research has led to the creation of tetracyclic fluoroquinolones, exhibiting antimicrobial and antiproliferative activities, suggesting their potential as dual-action chemotherapeutics (Al-Trawneh et al., 2010). Similarly, ruthenium(II)–arene complexes with substituted picolinato ligands, where isoquinoline-3-carboxylic acid derivatives play a role, have been synthesized and characterized for their potential antiproliferative activity (Ivanović et al., 2014).

Photochemical Studies

In photochemical research, derivatives of 2-Chloro-6-fluoroquinoline-3-carboxylic acid, such as ciprofloxacin, have been studied for their behavior in aqueous solutions under irradiation, exploring their stability and reactions under different conditions (Mella, Fasani, & Albini, 2001).

Mechanism of Action

Target of Action

Quinoline derivatives have been known to exhibit various biological activities such as antimalarial, antibacterial, and anticancer . Therefore, it’s plausible that this compound may interact with targets related to these activities.

Mode of Action

Quinoline derivatives have been shown to interact with their targets, leading to changes that contribute to their biological activities .

Biochemical Pathways

Given the biological activities associated with quinoline derivatives, it’s likely that this compound may affect pathways related to antibacterial, antimalarial, and anticancer activities .

Result of Action

Given the biological activities associated with quinoline derivatives, it’s likely that this compound may have effects at both the molecular and cellular levels .

properties

IUPAC Name |

2-chloro-6-fluoroquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFNO2/c11-9-7(10(14)15)4-5-3-6(12)1-2-8(5)13-9/h1-4H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKZKIHFKUKUCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1F)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-fluoroquinoline-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-bromophenyl)-2-[1-(2-ethoxypyridin-3-yl)-N-methylformamido]acetamide](/img/no-structure.png)

![[4-(Imidazol-1-ylmethyl)phenyl]-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2401395.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2401396.png)

![ethyl 4-(2-(3-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2401399.png)

![4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2401400.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]oxane-2-carboxamide](/img/structure/B2401412.png)

![2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2401413.png)

![2-Hydrazino-2-oxo-N-[4-(trifluoromethoxy)phenyl]-acetamide](/img/structure/B2401415.png)

![(2S)-N-(2-Benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2401416.png)